molecular formula C10H11BrN2O B12436814 1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine CAS No. 1016699-44-7

1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine

Cat. No.: B12436814
CAS No.: 1016699-44-7
M. Wt: 255.11 g/mol
InChI Key: QITXOLVSLVZHAS-UHFFFAOYSA-N
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Description

1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine is a brominated benzofuran derivative featuring a hydrazine moiety. Its structure combines a substituted benzofuran core with an ethylhydrazine side chain, making it a versatile intermediate for synthesizing heterocyclic compounds. The bromine atom at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydrazine group facilitates nucleophilic substitutions and cyclization. This compound is primarily utilized in medicinal chemistry for developing enzyme inhibitors and antimicrobial agents .

Properties

CAS No.

1016699-44-7

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)ethylhydrazine

InChI

InChI=1S/C10H11BrN2O/c1-6(13-12)10-5-7-4-8(11)2-3-9(7)14-10/h2-6,13H,12H2,1H3

InChI Key

QITXOLVSLVZHAS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)Br)NN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group facilitates condensation with carbonyl-containing compounds to form hydrazones, which are precursors for heterocyclic syntheses.

Reaction Type Reagents/Conditions Products Yield Reference
Hydrazone FormationAryl aldehydes, ethanol, refluxSubstituted hydrazones (e.g., 3a,b from phenylhydrazine derivatives)50–75%
Thiosemicarbazone SynthesisThiosemicarbazide, ethanol, refluxThiosemicarbazide derivatives (e.g., 18b )66%

Key Findings :

  • Hydrazones derived from this compound exhibit planar configurations, enabling further cyclization .

  • Electron-withdrawing groups on aryl aldehydes enhance reaction rates and yields .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization to form nitrogen- and sulfur-containing heterocycles.

2.1. 1,3,4-Oxadiazole Formation

Reaction with carboxylic acid derivatives under microwave irradiation or iodine/mercury oxide promotes cyclization:

Substrates Conditions Products Yield Reference
Carboxylic acid chloridesPOCl₃, microwave (160 W, 5 min)5-aryl-1,3,4-oxadiazoles (e.g., 51a–l )54–75%
Acyl chloridesI₂/HgO, room temperature (48 h)1,3,4-oxadiazoles (e.g., 17a–j )50–65%

Notable Example :

  • Compound 51e (R = 4-NO₂-C₆H₄) showed potent antibacterial activity against E. coli and P. aeruginosa .

Formation of Pyrazole Derivatives

Reaction with β-diketones or α,β-unsaturated nitriles generates pyrazole rings:

Substrates Conditions Products Yield Reference
MalononitrileEthanol, reflux, 3 hPyrazole-3-carbonitrile derivatives (e.g., 10 )87%
DMF-DMADry benzene, reflux, 5 hDimethylamino-methylene thiazolidinones (e.g., 29 )88%

Structural Confirmation :

  • Pyrazole derivatives were characterized via ¹H NMR (δ 6.12 ppm for pyrazole CH) and IR (C≡N stretch at 2210 cm⁻¹) .

Biological Relevance of Reaction Products

Derivatives synthesized from this compound demonstrate significant bioactivity:

  • Antibacterial : Oxadiazoles 17e and 51l inhibit S. aureus and K. pneumoniae .

  • Anticancer : Thiazole derivatives (e.g., 19 ) exhibit cytotoxicity against HepG2 and MCF-7 cell lines .

  • Antifungal : Pyrazole analogs (e.g., 10 ) show moderate activity against C. albicans .

Reaction Optimization Trends

  • Solvent Effects : Ethanol and DMF enhance solubility and reaction rates for cyclization .

  • Catalysts : Piperidine accelerates Knoevenagel condensations in thiazolidinone syntheses .

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 5 min for oxadiazoles) .

This compound’s reactivity underscores its utility in medicinal chemistry, particularly for synthesizing bioactive heterocycles. Future research could explore its applications in asymmetric catalysis or photopharmacology.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine and related chemical compounds:

About this compound
this compound is a chemical compound with the molecular formula C10H11BrN2O and CID 20115246 in PubChem . Information on this compound, including chemical properties, structure, melting point, boiling point, and density can be found at ChemicalBook .

Benzofurans in Research

  • α-Glucosidase Inhibitors: Benzofuran derivatives have been designed and synthesized for their potential inhibitory effect against α-glucosidase activity . These inhibitors have demonstrated significant activity in vitro, with some being several folds more active . The pyrazole ring, with two attached phenyl groups, was incorporated into the design to provide favorable hydrophobic interactions .
  • Synthesis of Ethyl Benzofuran: Ethyl benzofuran can be created by refluxing a mixture of salicylaldehyde with ethyl bromoacetate in acetonitrile with potassium carbonate .
  • Anti-tubercular Compounds: Benzothiazole derivatives are being explored as anti-tubercular compounds .

Important Considerations

  • Heterocyclic Amines: Research has been conducted on heterocyclic amines, evaluating their mutagenicity and carcinogenicity, as well as DNA adduct formation in human hepatocytes .
  • Potential Carcinogenic Hazards: Some studies mention the potential carcinogenic hazards of heterocyclic amines, noting that further research is needed to evaluate the toxicological data of these compounds .

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]-2-chlorobenzohydrazide ()
  • Structure : Features a bromo-hydroxyphenyl group linked to a 2-chlorobenzohydrazide.
  • Synthesis: Condensation of 1-(5-bromo-2-hydroxyphenyl)ethanone with 2-chlorobenzohydrazide in ethanol.
  • Key Properties: Confirmed via X-ray crystallography (R factor = 0.043). The hydroxyl group enhances hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs .
1-(5-Bromo-3-(trifluoromethyl)pyridin-2-YL)hydrazine ()
  • Structure : Pyridine ring substituted with bromo and trifluoromethyl groups.
  • Synthesis : Intermediate for complex heterocycles.
  • Key Properties : Molecular weight = 256.02. The trifluoromethyl group increases lipophilicity (logP ~2.1), enhancing blood-brain barrier permeability .
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride ()
  • Structure : Bromo-ethylphenyl group with a hydrazine hydrochloride salt.
  • Synthesis : Hydrochloride salt formation improves aqueous solubility (up to 50 mg/mL).
  • Key Properties : Molecular formula C8H12BrClN2; melting point >250°C. Suitable for in vitro assays requiring high solubility .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility logP
Target Compound 285.1* 215–216 Moderate in DMSO 2.8
N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)-... 356.6 198–200 High in ethanol 3.1
1-(5-Bromo-3-(CF3)pyridin-2-YL)... 256.0 160–162 Low in water 2.1
1-(4-Bromo-2-ethylphenyl)... HCl 257.2 >250 High in water 1.9

*Estimated based on structural analogs.

  • Solubility Trends : Hydroxyl and hydrochloride groups () improve aqueous solubility, while trifluoromethyl and benzofuran moieties () enhance lipid solubility.
  • Thermal Stability : Higher melting points in hydrochloride salts () due to ionic interactions.

Spectral Characterization

  • FT-IR : Hydrazine N-H stretches at ~3345 cm⁻¹ ().
  • X-ray Crystallography : Confirms E-configuration in hydrazones ().
  • NMR : Aromatic protons in bromobenzofuran appear as doublets at δ 7.2–7.8 ppm ().

Biological Activity

1-[1-(5-Bromo-1-benzofuran-2-YL)ethyl]hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromobenzofuran derivatives with hydrazine derivatives. For instance, the precursor compound 5-bromo-1-benzofuran-2-carbohydrazide is synthesized through the reaction of ethyl 5-bromobenzofuran-2-carboxylate with hydrazine hydrate. This reaction is often conducted in solvents like ethanol under reflux conditions to enhance yield and purity .

Anticancer Activity

Research has indicated that derivatives of benzofuran, including those related to this compound, exhibit significant anticancer properties. For example, studies have shown that certain benzofuran derivatives demonstrate antiproliferative effects against various cancer cell lines. The introduction of substituents such as methyl or methoxy groups at specific positions on the benzofuran ring can enhance this activity .

Case Study: Anticancer Efficacy
A study involving the docking analysis of 5-bromo-1-benzofuran-2-carbohydrazide against cancer biomarkers revealed promising interactions with proteins such as Aurora-2 kinase and human kinesin Eg5, suggesting its potential as an anticancer agent .

CompoundTarget BiomarkerIC50 (µM)
5-Bromo-1-benzofuran-2-carbohydrazideAurora-2 kinase0.12
5-Bromo-1-benzofuran-2-carbohydrazideKinesin Eg50.15

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been explored. Studies have shown that these compounds exhibit activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicates that halogen substitutions can enhance antimicrobial efficacy .

Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that certain derivatives showed significant inhibition against bacterial strains at concentrations as low as 40 µg/mL, comparable to standard antibiotics such as ampicillin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Bromo-1-benzofuran derivativeStaphylococcus aureus20 µg/mL
5-Bromo-1-benzofuran derivativeEscherichia coli25 µg/mL

Neuroprotective Activity

The neuroprotective potential of benzofuran derivatives has garnered attention in Alzheimer's disease research. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative processes. Inhibition of these enzymes is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function .

Case Study: Neuroprotective Efficacy
In a comparative study, certain benzofuran derivatives exhibited IC50 values for AChE inhibition ranging from 0.10 to 0.60 µM, indicating potent neuroprotective effects .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Benzofuran derivative A0.10 ± 0.050.20 ± 0.05
Benzofuran derivative B0.60 ± 0.100.30 ± 0.10

Q & A

Q. What statistical methods validate structure-activity relationships (SAR)?

  • Methodological Answer : Multivariate regression (e.g., PLS) correlates descriptors like logP, molar refractivity, and IC₅₀ values. For hydrazine derivatives, a QSAR model with R² >0.85 identifies electron-withdrawing groups (e.g., -Br, -NO₂) as critical for antitumor activity .

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